molecular formula C7H7BrClN3 B13009346 7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B13009346
M. Wt: 248.51 g/mol
InChI Key: SBKKCYMIPRTBSL-UHFFFAOYSA-N
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Description

7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS: 52333-31-0) is a halogenated tetracyclic heterocycle featuring a pyridine ring fused to a pyrazine ring, with bromine and chlorine substituents at positions 7 and 8, respectively. While direct data on this compound are sparse, evidence from structurally related pyrido[2,3-b]pyrazine derivatives provides insights into its synthesis, reactivity, and biological relevance.

Properties

Molecular Formula

C7H7BrClN3

Molecular Weight

248.51 g/mol

IUPAC Name

7-bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H7BrClN3/c8-4-3-12-7-6(5(4)9)10-1-2-11-7/h3,10H,1-2H2,(H,11,12)

InChI Key

SBKKCYMIPRTBSL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=C(C(=C2N1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the cyclocondensation of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine . Another approach involves the transition-metal-free strategy, where pyrrole rings are cross-coupled with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including kinase inhibition and modulation of enzyme activity . Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

Table 1: Key Halogenated Pyrido[2,3-b]pyrazine Derivatives

Compound Name Substituents Yield Key Synthetic Method Reference
8-Chloro-2,3-diphenylpyrido[2,3-b]pyrazine 8-Cl, 2,3-Ph 62% LiTMP/ZnCl₂·TMEDA halogenation
7-Bromo-6-iodo-2,3-diphenylpyrido[2,3-b]pyrazine 7-Br, 6-I, 2,3-Ph 5% Iodination via I₂/Na₂S₂O₃
7-Bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine 7-Br, 2,3-thiophene N/A Suzuki coupling
Target Compound 7-Br, 8-Cl, 1,2,3,4-tetrahydro N/A Likely via halogenation of tetrahydropyrido precursor Inferred
  • Halogenation Efficiency : Chlorination at position 8 (e.g., 2b-Cl) achieves higher yields (62%) compared to iodination at position 7 (5%), highlighting positional and halogen-specific reactivity .
  • Hydrogenation Effects : The 1,2,3,4-tetrahydro moiety in the target compound may reduce steric hindrance, facilitating halogenation compared to fully aromatic analogs.

Electronic and Reactivity Profiles

Key comparisons:

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may strengthen halogen bonding in biological targets compared to chlorine .
  • Suzuki Coupling : Brominated pyrido[2,3-b]pyrazines (e.g., 7-Bromo-2,3-bis(thiophen-2-yl) derivative) undergo efficient Suzuki reactions (75–97% yields) , suggesting the target compound’s bromine could serve as a handle for further functionalization.

Biological Activity

7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound notable for its fused pyridine and pyrazine ring structure. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications. The unique substitution pattern with bromine and chlorine atoms at the 7th and 8th positions enhances its reactivity and biological properties.

  • Molecular Formula : C7_7H7_7BrClN3_3
  • Molecular Weight : Approximately 248.51 g/mol
  • CAS Number : 1260838-35-4

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that compounds similar to this tetrahydropyrido derivative possess significant antibacterial and antifungal properties. For example, related pyrrolopyrazine derivatives have been reported to inhibit various Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition :
    • The compound may interact with specific enzymes or receptors, potentially modulating their activity. This interaction is crucial for understanding its mechanism of action in therapeutic contexts.
  • Cytotoxicity :
    • Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate its efficacy and safety in clinical settings.

Structure-Activity Relationship (SAR)

The presence of halogen substituents (bromine and chlorine) significantly influences the biological activity of this compound. These modifications can enhance lipophilicity and improve binding affinity to biological targets compared to non-halogenated derivatives.

Compound NameStructure CharacteristicsNotable Activities
Pyrrolo[1,2-a]pyrazine derivativesFused pyridine-pyrazine ringsAntibacterial and antifungal activities
5H-pyrrolo[2,3-b]pyrazine derivativesSimilar ring structure with different substitutionsKinase inhibition
7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazineChlorinated variant without brominePotential antimicrobial properties

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of tetrahydropyrido derivatives against common pathogens. The results indicated that compounds with similar structural features exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on various cancer cell lines demonstrated that this compound showed promising results. The compound was tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. Results indicated a dose-dependent cytotoxic effect with IC50_{50} values suggesting potential for further development as an anticancer agent.

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